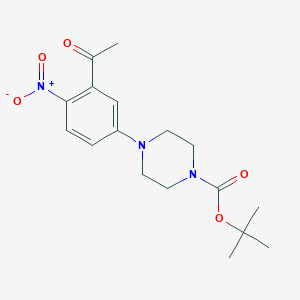

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

説明

This structure is significant in medicinal and synthetic chemistry, as the nitro and acetyl groups enable further functionalization, such as reduction to amines or participation in coupling reactions . The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthesis .

特性

IUPAC Name |

tert-butyl 4-(3-acetyl-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-12(21)14-11-13(5-6-15(14)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWRBGCBLGPNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001159977 | |

| Record name | 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-04-2 | |

| Record name | 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazine Ring: The initial step involves the formation of the tetrahydro-pyrazine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.

Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

Tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, which can be achieved using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product is typically the corresponding amine.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or substituted aromatic compounds.

科学的研究の応用

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

類似化合物との比較

Substituent Variations on the Phenyl Ring

The phenyl ring substituents critically influence electronic, steric, and reactive properties. Below is a comparison of key analogs:

Key Observations :

- Electron-withdrawing groups (nitro, acetyl, formyl) increase polarity and reactivity toward nucleophilic substitution or reduction. For example, the nitro group in the target compound can be reduced to an amine for further coupling .

- Electron-donating groups (hydroxymethyl, amino) enhance solubility in polar solvents and facilitate electrophilic aromatic substitution. The hydroxymethyl analogs (e.g., ) are less reactive but serve as stable intermediates .

- Steric effects : Bulky substituents like acetyl may hinder reactions at the para position, whereas smaller groups (e.g., formyl) allow for more versatile functionalization .

Physicochemical Properties

- Melting Points : Nitro/acetyl-substituted compounds (e.g., target) exhibit higher melting points (>100°C) due to strong dipole interactions. Hydroxymethyl analogs (e.g., ) melt at 67–71°C .

- Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., DCM, THF), while nitro/acetyl groups improve water miscibility in polar aprotic solvents .

生物活性

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 349.38 g/mol. The compound is characterized by its unique structure, which includes a tetrahydropyridine ring and a nitrophenyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O5 |

| Molecular Weight | 349.38 g/mol |

| Melting Point | 167-169 °C |

| CAS Number | 886361-04-2 |

| Hazard Classification | Irritant (Xi) |

Anticancer Properties

Recent studies have indicated that tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate exhibits anticancer activity . In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular pathways:

- Inhibition of Kinases : The compound has shown to inhibit key kinases involved in cancer cell signaling pathways, such as PI3K/Akt and MAPK.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to increased apoptosis.

- Modulation of Gene Expression : The compound affects the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: In Vitro Efficacy Against Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate resulted in a significant reduction in cell viability (p < 0.01). The IC50 value was determined to be approximately 15 µM.

Study 2: Colon Cancer Cell Line Response

In another experiment involving HT-29 colon cancer cells, the compound demonstrated similar effects, with notable changes in apoptotic markers such as increased caspase-3 activity and PARP cleavage.

Safety and Toxicity

While the compound shows promise in therapeutic applications, safety assessments indicate that it can be an irritant. Proper handling procedures should be followed to minimize exposure risks.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a piperazine ring. A representative approach includes:

Piperazine Core Formation : Start with a Boc-protected piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate).

Electrophilic Substitution : Introduce the 3-acetyl-4-nitrophenyl group via Friedel-Crafts acylation followed by nitration, or utilize Suzuki coupling with pre-functionalized boronic acid intermediates .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection if needed .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, AlCl₃, DCM, 0°C → RT | 65–75% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 50–60% | |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 70–85% |

Q. How is the structure of the compound confirmed after synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the tert-butyl group (δ 1.4 ppm for 9H), acetyl protons (δ 2.6 ppm), and nitro-aromatic protons (δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, if applicable (e.g., Acta Crystallographica data) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro/acetyl intermediates but may require rigorous drying to avoid side reactions .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve coupling efficiency in Suzuki reactions .

- Temperature Control : Nitration at 0°C minimizes byproducts (e.g., dinitro derivatives) .

- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) to isolate high-purity product .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence polarization or colorimetric substrates (e.g., pNA release) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for GPCRs or neurotransmitter receptors .

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) to monitor permeability in Caco-2 or HEK293 cell lines .

Q. How can discrepancies in reported solubility or stability be resolved?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, EtOH) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative degradation products .

- Comparative Analysis : Cross-validate data using orthogonal techniques (e.g., DSC for melting point vs. capillary method) .

Data Contradiction Analysis

Q. Conflicting reports on nitro group reactivity in electrophilic substitution: How to address?

- Methodological Answer :

- Mechanistic Studies : Use deuterium labeling or computational modeling (DFT) to map electronic effects of acetyl/nitro groups on regioselectivity .

- Controlled Experiments : Compare nitration outcomes (HNO₃ vs. AcONO₂) under identical conditions to isolate solvent or catalyst effects .

Comparative Structural Analysis

Q. How does the 3-acetyl-4-nitrophenyl substituent influence properties vs. analogs?

- Methodological Answer :

- Electronic Effects : Nitro groups increase electrophilicity, while acetyl groups enhance π-π stacking in crystal lattices (evidenced by XRD) .

- Bioactivity Trends : Compare IC₅₀ values against analogs (e.g., 3-nitrobenzyl or 4-methoxyphenyl derivatives) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。